6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine
Description
Properties
IUPAC Name |
6-chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O/c13-9-6-7-10-14-11(8-4-2-1-3-5-8)12(16-18)17(10)15-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRDUSIHVXSLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416003 | |
| Record name | 6-chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483367-60-8 | |
| Record name | 6-chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy for Imidazo[1,2-b]pyridazine Derivatives
The core imidazo[1,2-b]pyridazine ring system is typically constructed via condensation reactions involving:
- A 3-amino-6-halopyridazine derivative (often 3-amino-6-chloropyridazine)
- An α-bromoketone or related electrophilic alkylating agent
This condensation is performed under mild basic conditions (e.g., sodium bicarbonate) to facilitate ring closure and formation of the bicyclic system. The presence of a halogen (such as chlorine) on the pyridazine ring is critical to direct regioselectivity by reducing nucleophilicity at undesired nitrogen sites, thus favoring the correct ring closure.
Specific Preparation of 6-Chloroimidazo[1,2-b]pyridazine Intermediates
A patented method for synthesizing 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile , a closely related intermediate, involves the following key steps:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3-amino-6-chloropyridazine + N,N-dimethylformamide dimethyl acetal, 40-100°C, 2-8 h | Formation of N,N-dimethyl-N'-3-(6-chloropyridazinyl)formamidine intermediate |
| 2 | Intermediate + bromoacetonitrile, solvent (acetonitrile, ethanol, or DMF), 50-160°C, 3-15 h | Cyclization to form solid mixture containing 6-chloroimidazo[1,2-b]pyridazine derivatives |
| 3 | Solid mixture dissolved in ethyl acetate, washed (water, saturated saline), dried, filtered, evaporated | Isolation of crude 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile |
| 4 | Recrystallization from ethyl acetate/n-hexane mixture | Purification to obtain high purity product |
- The pH in step 2 is adjusted to 7-9 using saturated sodium carbonate solution.
- Molar ratios: 3-amino-6-chloropyridazine to N,N-dimethylformamide dimethyl acetal (4:1 to 1:4); bromoacetonitrile to 3-amino-6-chloropyridazine (5:1 to 1:4).
This method offers advantages such as low-cost raw materials, simple reaction conditions, short overall process time, and high purity of the final product.
Introduction of the Nitroso Group at Position 3
While the above method describes the synthesis of 6-chloroimidazo[1,2-b]pyridazine derivatives, the 3-nitroso substitution is typically introduced by selective nitrosation reactions post ring-formation. Nitrosation can be achieved using nitrosating agents such as sodium nitrite under acidic conditions, targeting the 3-position nitrogen or carbon site depending on the substrate's electronic environment.
- Literature on related imidazo[1,2-b]pyridazine derivatives shows that selective functional group transformations at position 3 (e.g., reduction, methylation, nitrosation) are feasible after the bicyclic ring is formed.
- The nitroso group is introduced carefully to avoid side reactions or over-oxidation.
Alternative Synthetic Routes and Functional Group Transformations
Other documented methods relevant to the preparation of halogenated imidazo[1,2-b]pyridazines include:
- Halogenation and chlorination using reagents like phosphorus oxychloride and dimethylformamide (Vilsmeier-type reagents), which can convert keto or hydroxy precursors to chloro derivatives in one step.
- Selective reduction and methylation of intermediates to modify substituents on the imidazo[1,2-b]pyridazine core, enabling further functionalization such as nitroso introduction.
Summary Table of Preparation Steps for 6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine
| Stage | Objective | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Formation of imidazo[1,2-b]pyridazine core | 3-amino-6-chloropyridazine, α-bromoketone (e.g., bromoacetonitrile) | Mild base (NaHCO3), 50-160°C, 3-15 h | Halogen directs regioselectivity |
| 2 | Introduction of phenyl substituent at position 2 | α-bromoketone with phenyl group | As above | Phenyl group incorporated via α-bromoketone |
| 3 | Nitrosation at position 3 | Sodium nitrite or other nitrosating agent | Acidic medium, controlled temperature | Selective nitroso group installation |
| 4 | Purification | Recrystallization (ethyl acetate/n-hexane) | Ambient to moderate heating | Achieves high purity |
Research Findings and Considerations
- The presence of chlorine at position 6 is crucial for directing the cyclization and subsequent functionalization steps, improving yields and regioselectivity.
- Reaction conditions such as temperature, solvent choice, and pH adjustment significantly impact product purity and yield.
- Nitrosation must be carefully controlled to avoid decomposition or side reactions.
- Purification via recrystallization from mixed solvents is effective for isolating high-purity final compounds.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 6-Chloro-3-nitro-2-phenylimidazo[1,2-b]pyridazine.
Reduction: 6-Chloro-3-amino-2-phenylimidazo[1,2-b]pyridazine.
Substitution: 6-Substituted-3-nitroso-2-phenylimidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the biological activities associated with this compound, particularly its antiprotozoal effects.
Antileishmanial Activity:
Research indicates that derivatives of 6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine exhibit significant in vitro activity against Leishmania species. For instance, one study evaluated a derivative with a phenylsulfonylmethyl substituent and found it displayed submicromolar activity against the promastigote form of Leishmania donovani and the axenic amastigote form of Leishmania infantum, with effective concentration values (EC50) of 0.38 µM and >1.6 µM respectively .
Antitrypanosomal Activity:
The same derivative demonstrated promising results against Trypanosoma brucei, showing an EC50 of 0.38 µM, which is competitive compared to standard treatments like fexinidazole (EC50 = 1.4 µM) .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like 6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine. Variations in substituents at different positions on the imidazo-pyridazine core can significantly influence their biological activity. For example, modifications that enhance solubility or reduce cytotoxicity while maintaining antiprotozoal activity are areas of ongoing research .
Case Studies
Several case studies have documented the effectiveness of this compound in various biological assays:
Mechanism of Action
The mechanism of action of 6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in the metabolic pathways of pathogens. The nitroso group can form reactive intermediates that disrupt cellular processes, leading to the death of the microorganism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of imidazo[1,2-b]pyridazine derivatives are highly substituent-dependent. Below is a systematic comparison based on structural variations at key positions (2, 3, and 6):
Substituent Effects at Position 2
- 2-Phenyl Group (Target Compound) : Enhances aromatic stacking interactions in biological systems. Found in 6-chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine and related derivatives like 3-bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine .
- 2-Methyl Group : Reduces steric hindrance, improving solubility (e.g., ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate) .
Substituent Effects at Position 3
- 3-Nitroso Group (Target Compound) : Rare in literature; nitroso groups are redox-active and may participate in nitric oxide signaling pathways.
- 3-Nitro Group : Found in 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, which demonstrated cytotoxicity in biological assays .
- 3-Benzoyl Group: Enhances lipophilicity and kinase inhibition (e.g., (6-chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone) .
Substituent Effects at Position 6
- 6-Chloro Group : A common substituent facilitating cross-coupling reactions. Present in nearly all compared compounds .
- 6-Phenoxy Group: Introduced via nucleophilic substitution (e.g., 6-phenoxyimidazo[1,2-b]pyridazines), improving solubility and VEGFR2 inhibition .
- 6-Aryl Groups (Suzuki Derivatives) : Compounds like 2f and 2g (6-(4-fluorophenyl) derivatives) exhibit potent antimicrobial and antimalarial activity .
Biological Activity
6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that has attracted attention for its unique chemical structure and potential biological activities. With the molecular formula and a molecular weight of 258.66 g/mol, this compound features both chloro and nitroso functional groups, which contribute to its distinct reactivity and biological properties .
Antimicrobial Properties
Research indicates that 6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine exhibits significant antimicrobial activity. A study evaluated its efficacy against various pathogens, including the trypomastigote form of Trypanosoma brucei and Leishmania species. The results showed an effective concentration (EC50) of approximately against T. brucei, although it demonstrated poor solubility in certain media, limiting its effectiveness against other forms of Leishmania .
The mechanism underlying the biological activity of this compound is thought to involve the formation of reactive intermediates that disrupt essential cellular processes in pathogens. Specifically, the nitroso group may participate in redox reactions, leading to the inhibition of key metabolic enzymes within microbial cells, ultimately resulting in cell death .
In Vitro Evaluation
A comparative study assessed the biological profile of 6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine against established reference drugs such as amphotericin B and miltefosine. The data from this study are summarized in Table 1:
| Compound | EC50 (μM) | CC50 (HepG2) (μM) |
|---|---|---|
| 6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine | 0.38 ± 0.03 | >7.8 |
| Amphotericin B | 0.95 ± 0.05 | <1 |
| Miltefosine | 1.0 ± 0.3 | <100 |
Table 1: In vitro activity of 6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine compared to reference drugs .
Toxicological Profile
The toxicity profile of this compound was evaluated using the HepG2 cell line, where it exhibited a high CC50 (>7.8 μM), indicating a relatively low cytotoxicity compared to other tested compounds . This suggests potential for therapeutic applications with minimal adverse effects on human cells.
Comparative Analysis with Similar Compounds
6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine can be compared with similar compounds to understand its unique properties better.
Table 2: Comparison with Similar Compounds
| Compound Name | Functional Groups | EC50 (μM) | Notable Activity |
|---|---|---|---|
| 6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine | Cl, NO | 0.38 ± 0.03 | Antimicrobial |
| 6-Chloro-3-nitro-2-phenylimidazo[1,2-b]pyridazine | Cl, NO₂ | Varies | Potentially less reactive |
| 6-Chloro-2-phenylimidazo[1,2-b]pyridazine | Cl | Varies | Lacks nitroso group; reduced activity |
Table 2: Comparison of biological activities and functional groups among related compounds .
Q & A
Q. What are the foundational synthetic routes for 6-chloroimidazo[1,2-b]pyridazine derivatives, and how can they be adapted for introducing nitroso groups?
The synthesis typically involves cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration at position 3 to yield intermediates like 2-chloromethyl-3-nitroimidazo[1,2-b]pyridazine. Substitution reactions (e.g., using sodium benzenesulfinate) can replace chlorine atoms to introduce functional groups . For nitroso derivatives, nitration intermediates may require controlled reduction or oxidation steps, though specific protocols for nitroso introduction remain underexplored in the literature.
Q. What spectroscopic techniques are recommended for characterizing 6-chloroimidazo[1,2-b]pyridazine derivatives?
Key methods include:
- FTIR and FT-Raman spectroscopy to analyze functional groups (e.g., nitroso, chloro) and vibrational modes .
- Quantum chemical calculations (B3LYP/B3PW91 with 6-311++G** or cc-pVTZ basis sets) to predict spectral properties and validate experimental data .
- Mass spectrometry for molecular weight confirmation and fragmentation patterns . Cross-referencing with computational models ensures accurate structural assignments .
Q. How should researchers handle safety considerations during synthesis?
While specific hazard data for 6-chloro-3-nitroso derivatives is limited, structurally related imidazo[1,2-b]pyridazines often require:
- Use of fume hoods and personal protective equipment (PPE) due to potential irritancy (skin/eyes) .
- Avoidance of open flames, as nitroso compounds may decompose under heat .
- Adherence to waste disposal protocols for halogenated intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective functionalization of 6-chloroimidazo[1,2-b]pyridazine?
- Solvent selection : Polar aprotic solvents (e.g., DMA, DMF) enhance nucleophilic substitution at the chloromethyl group .
- Catalysis : K₂CO₃ or NaH can promote substitutions with aminophenols or carboxyl chlorides .
- Temperature control : Reflux conditions (80–120°C) balance reaction rate and side-product formation . Table 1 summarizes optimized conditions for key transformations:
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Chlorine substitution | Na benzenesulfinate, DMA, 100°C | 45–60% | |
| Amide coupling | R₁COCl, DMA, room temperature | 50–70% | |
| Nitro-to-nitroso reduction | (Not reported; requires exploration) | – | – |
Q. What computational strategies are effective for predicting reactivity and stability of nitroso derivatives?
- Reaction path search methods : Quantum chemical calculations (e.g., DFT) model transition states and intermediates, narrowing experimental parameters .
- Molecular dynamics simulations : Predict solvent effects and conformational stability .
- Machine learning : AI-driven platforms (e.g., COMSOL Multiphysics) optimize reaction parameters using historical data .
Q. How can researchers resolve contradictions in spectroscopic data for imidazo[1,2-b]pyridazine analogs?
- Cross-validation : Compare experimental FTIR/FT-Raman spectra with DFT-calculated vibrational frequencies .
- Isotopic labeling : Use deuterated solvents or isotopic analogs to distinguish overlapping signals .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in nitroso group positioning .
Q. What factorial design approaches are suitable for scaling up synthesis?
- Taguchi methods : Optimize variables (e.g., temperature, stoichiometry) with minimal experimental runs .
- Response surface methodology (RSM) : Model nonlinear interactions between parameters (e.g., solvent polarity vs. reaction time) .
- High-throughput screening : Automate parallel reactions to identify robust conditions .
Methodological Challenges and Innovations
Q. What are the limitations of current synthetic protocols for nitroso-functionalized imidazo[1,2-b]pyridazines?
- Nitroso instability : Nitroso groups may undergo dimerization or redox side reactions under acidic/oxidative conditions . Mitigation strategies include inert atmospheres and low-temperature workups.
- Regioselectivity : Competing reactions at positions 2, 3, and 6 require precise control via directing groups or steric hindrance .
Q. How can AI-enhanced platforms accelerate the development of novel derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
